![molecular formula C21H21FN2O3 B12158900 N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12158900.png)
N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is an organic compound belonging to the class of cinnamic acids and derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enone intermediate: This involves the reaction of 2-fluorobenzaldehyde with acetylacetone under basic conditions to form the enone intermediate.
Addition of morpholine: The enone intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the morpholinyl enone.
Coupling with 4-methylbenzoyl chloride: The final step involves the coupling of the morpholinyl enone with 4-methylbenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, particularly in the field of medicinal chemistry. Its structural components suggest potential interactions with biological targets, including receptors and enzymes.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of compounds similar to N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide. For instance, derivatives of fluorophenyl have shown effectiveness against various bacterial strains, indicating that modifications to the compound could enhance its efficacy against pathogens .
- Opioid Receptor Modulation : The compound's structure suggests it may interact with opioid receptors, which are crucial for pain management therapies. Research into related benzamide scaffolds has demonstrated their ability to act as agonists or antagonists at these receptors, which could inform the development of new analgesics .
- Neuropharmacology : The morpholine group within the compound may contribute to its neuroactive properties. Compounds containing morpholine have been studied for their effects on neurotransmitter systems, potentially offering insights into treatments for neurological disorders .
Synthetic Pathway Overview
The synthesis typically starts with the formation of the key intermediates through reactions involving fluorinated phenols and morpholine derivatives. The following table summarizes a general synthetic pathway:
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 2-fluorobenzaldehyde + morpholine | Reflux in ethanol | Morpholine derivative |
2 | Morpholine derivative + acetic anhydride | Stirring at room temperature | Acetylated product |
3 | Acetylated product + 4-methylbenzoyl chloride | Base-catalyzed reaction | Final product |
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of fluorinated benzamides exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that N-[...] could be further explored for its antimicrobial potential .
- Opioid Receptor Studies : Another research effort focused on developing radioligands based on similar scaffolds for imaging opioid receptor occupancy using PET scans. This work emphasizes the relevance of such compounds in understanding pain mechanisms and developing new analgesics .
- Neuroactive Compounds : Research into morpholine-containing compounds has shown promise in modulating neurotransmitter systems, which could lead to advancements in treating conditions like depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the morpholine ring contributes to its solubility and bioavailability.
Biological Activity
N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H20F1N2O2
- Molecular Weight : 320.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on different biological pathways and potential therapeutic applications.
Research indicates that this compound may function as an inhibitor of specific kinases, particularly the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress. The inhibition of p38 MAPK can lead to reduced inflammation and modulation of cell proliferation pathways .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in vitro and in vivo models. Studies suggest that it may inhibit cytokine production and modulate immune responses .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .
- Neurological Effects : Some research highlights its potential as a modulator of GABA-A receptors, which are critical for neurotransmission and have implications in treating neurological disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Metabolic Stability and Toxicity
The metabolic stability of this compound has been assessed using human liver microsomes. Results indicate that the compound exhibits favorable metabolic stability with minimal formation of toxic metabolites, suggesting a potentially safer profile for therapeutic use compared to other compounds in its class .
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(Z)-1-(2-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21FN2O3/c1-15-6-8-16(9-7-15)20(25)23-19(14-17-4-2-3-5-18(17)22)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)/b19-14- |
InChI Key |
VGQSDAPSMIOESJ-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C(=O)N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.